molecular formula C9H12O B12901952 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran CAS No. 91706-72-8

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran

Cat. No.: B12901952
CAS No.: 91706-72-8
M. Wt: 136.19 g/mol
InChI Key: QJCKMTGSHHGBIW-UHFFFAOYSA-N
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Description

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is an organic compound characterized by a furan ring substituted with a but-3-yn-1-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran typically involves the reaction of a furan derivative with a but-3-yn-1-yl halide under basic conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the furan derivative is reacted with but-3-yn-1-yl bromide in the presence of a palladium catalyst and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated furans and other substituted derivatives.

Scientific Research Applications

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The alkyne group can participate in cycloaddition reactions, while the furan ring can undergo electrophilic substitution, affecting biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(But-3-yn-1-yl)furan: Similar structure but lacks the methyl group.

    5-Methyl-2,5-dihydrofuran: Similar structure but lacks the but-3-yn-1-yl group.

    2-(But-3-yn-1-yl)-5-methylfuran: Similar structure but lacks the dihydrofuran ring.

Uniqueness

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is unique due to the presence of both the but-3-yn-1-yl group and the methyl group on the furan ring

Biological Activity

2-(But-3-yn-1-yl)-5-methyl-2,5-dihydrofuran is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₈H₈O
  • Molecular Weight : 136.15 g/mol
  • IUPAC Name : this compound

This compound features a furan ring substituted with a butynyl group and a methyl group, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic methodologies have been explored, including:

  • Alkyne Hydrolysis : Utilizing alkyne precursors in the presence of acidic or basic catalysts.
  • Cyclization Reactions : Employing cyclization strategies to form the furan ring from linear precursors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dihydrofuran derivatives, including this compound. The compound has shown activity against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 µM
Escherichia coli70 µM

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Analgesic Activity

In analgesic models, dihydrofuran derivatives have demonstrated significant pain-relieving effects. For instance, derivatives similar to this compound were tested using various pain models (hot plate test, writhing test), revealing effective analgesic properties comparable to standard analgesics like morphine .

Test Model ED50 (mg/kg) Reference Compound
Hot Plate1.34Morphine
Writhing Test0.79Acetylsalicylic Acid

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented, indicating that they may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This could be particularly relevant for conditions such as arthritis or other inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic potential of dihydrofuran derivatives:

  • Study on Antimicrobial Efficacy : A study examined the efficacy of various dihydrofuran derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the dihydrofuran structure enhance antimicrobial potency significantly .
  • Pain Management Trials : Clinical trials involving dihydrofuran derivatives showed promise in managing chronic pain conditions, with participants reporting reduced pain levels and improved quality of life .

Properties

CAS No.

91706-72-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-but-3-ynyl-5-methyl-2,5-dihydrofuran

InChI

InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h1,6-9H,4-5H2,2H3

InChI Key

QJCKMTGSHHGBIW-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(O1)CCC#C

Origin of Product

United States

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